molecular formula C13H12FNO B8157909 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8157909
M. Wt: 217.24 g/mol
InChI Key: DBGHGALJRZSQPZ-UHFFFAOYSA-N
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Description

5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 4’-position, and an amine group at the 3-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method starts with the preparation of 4-Fluoro-4’-methoxy-1,1’-biphenyl, which can be synthesized through a coupling reaction between 4-fluoroaniline and 4-methoxybenzene in the presence of a catalyst such as copper chloride (CuCl) and isopropyl nitrite as the diazotizing reagent . The resulting intermediate can then be subjected to further functionalization to introduce the amine group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology: In biological research, it can be used to study the effects of fluorine and methoxy substituents on biological activity and molecular interactions.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

    4-Fluoro-4’-methoxy-1,1’-biphenyl: Lacks the amine group at the 3-position.

    5-Fluoro-4’-methoxy-2,2’-biphenyl: Similar structure but with different substitution pattern.

    4-Fluoro-4’-methoxy-1,1’-biphenyl-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness: 5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-5-(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGHGALJRZSQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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